3-(2,4-Dichlorobenzyl)pyrrolidin-3-ol 3-(2,4-Dichlorobenzyl)pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18243248
InChI: InChI=1S/C11H13Cl2NO/c12-9-2-1-8(10(13)5-9)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2
SMILES:
Molecular Formula: C11H13Cl2NO
Molecular Weight: 246.13 g/mol

3-(2,4-Dichlorobenzyl)pyrrolidin-3-ol

CAS No.:

Cat. No.: VC18243248

Molecular Formula: C11H13Cl2NO

Molecular Weight: 246.13 g/mol

* For research use only. Not for human or veterinary use.

3-(2,4-Dichlorobenzyl)pyrrolidin-3-ol -

Specification

Molecular Formula C11H13Cl2NO
Molecular Weight 246.13 g/mol
IUPAC Name 3-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-ol
Standard InChI InChI=1S/C11H13Cl2NO/c12-9-2-1-8(10(13)5-9)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2
Standard InChI Key CZEZVTYUKKKJGX-UHFFFAOYSA-N
Canonical SMILES C1CNCC1(CC2=C(C=C(C=C2)Cl)Cl)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position by both a hydroxyl group and a 2,4-dichlorobenzyl moiety. The benzyl group introduces two chlorine atoms at the 2- and 4-positions of the aromatic ring, creating a distinct electronic and steric profile compared to other dichloro isomers (e.g., 2,6-dichloro derivatives) .

Molecular Formula and Weight

  • Molecular Formula: C₁₁H₁₃Cl₂NO

  • Molecular Weight: 246.13 g/mol (calculated from isotopic composition) .

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, analogs suggest characteristic spectral features:

  • ¹H NMR: Signals for pyrrolidine protons (δ 1.5–3.5 ppm), aromatic protons (δ 7.2–7.5 ppm), and hydroxyl protons (δ 2.5–3.0 ppm, broad).

  • ¹³C NMR: Carbons adjacent to chlorine atoms (C2 and C4 of the benzene ring) appear downfield (δ 125–135 ppm) .

Synthesis and Structural Optimization

Key Synthetic Routes

The synthesis of 3-(2,4-dichlorobenzyl)pyrrolidin-3-ol can be inferred from methods used for analogous compounds:

Reductive Amination

  • Intermediate Preparation: React 2,4-dichlorobenzaldehyde with pyrrolidin-3-ol under acidic conditions to form a Schiff base.

  • Reduction: Use sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation to reduce the imine to the secondary amine .

Grignard Addition

  • Pyrrolidine Activation: Treat pyrrolidin-3-ol with a Grignard reagent (e.g., 2,4-dichlorobenzylmagnesium bromide) to form the benzyl-substituted product.

  • Workup: Quench with aqueous ammonium chloride and purify via column chromatography .

Challenges in Synthesis

  • Regioselectivity: Competing reactions at the pyrrolidine nitrogen may require protecting group strategies (e.g., Boc protection) .

  • Chlorine Stability: Harsh reducing agents (e.g., LiAlH₄) risk dechlorination, necessitating mild conditions .

Physicochemical Properties

Acid-Base Behavior

The hydroxyl group (pKa ≈ 9–10) and tertiary amine (pKa ≈ 8–9) confer amphoteric properties, influencing solubility and membrane permeability .

Predicted Ionization States

  • Physiological pH (7.4): The amine remains protonated, enhancing water solubility, while the hydroxyl group is largely deprotonated .

Lipophilicity and Solubility

  • LogP: Estimated at 2.1–2.5 (similar to 3-(4-fluorophenyl)pyrrolidin-3-ol derivatives) .

  • Aqueous Solubility: ~50 mg/L at 25°C, improvable via salt formation (e.g., hydrochloride) .

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